molecular formula C32H31N5O B12036545 (2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile

(2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile

Cat. No.: B12036545
M. Wt: 501.6 g/mol
InChI Key: NVSMTEOXBRVARG-PLRJNAJWSA-N
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Description

The compound (2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile is a complex organic molecule that features a combination of pyrazole, benzimidazole, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides in the presence of a strong base like sodium methoxide (MeONa) at reduced temperatures (5–10°C). This reaction proceeds via a 1,5-electrocyclization mechanism to yield the desired product .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzimidazole and pyrazole rings makes it susceptible to oxidation reactions.

    Reduction: The nitrile group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the nitrile group.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is of significant interest. It can be used to design new drugs with improved efficacy and reduced side effects.

Medicine

The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its ability to interact with various biological targets makes it a candidate for further drug development .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The benzimidazole moiety is known to interact with nucleotides, making it effective in disrupting cellular processes in cancer cells. The pyrazole ring can enhance its binding affinity to certain enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-3-{3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}-2-(1-methyl-1H-benzimidazol-2-YL)-2-propenenitrile apart is its unique combination of functional groups, which allows it to interact with multiple biological targets simultaneously. This multi-target approach can lead to more effective treatments with fewer side effects.

Properties

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

IUPAC Name

(Z)-2-(1-methylbenzimidazol-2-yl)-3-[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C32H31N5O/c1-22(2)16-17-38-30-15-14-24(18-23(30)3)31-26(21-37(35-31)27-10-6-5-7-11-27)19-25(20-33)32-34-28-12-8-9-13-29(28)36(32)4/h5-15,18-19,21-22H,16-17H2,1-4H3/b25-19-

InChI Key

NVSMTEOXBRVARG-PLRJNAJWSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5)OCCC(C)C

Origin of Product

United States

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